(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine structure elucidation
(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine
Executive Summary
The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 3-fluoro-4-substituted piperidines are highly valued for their ability to modulate basicity, improve metabolic stability, and dictate favorable conformational geometries. (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine (CAS: 1237526-35-0) is a critical synthetic building block representing the cis-diastereomer of this scaffold.
Elucidating the structure of this molecule presents two distinct analytical challenges:
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Extensive Heteronuclear Coupling: The 100% natural abundance and spin-½ nature of the 19 F nucleus result in complex 1 H and 13 C spectra due to 1J , 2J , and 3J scalar couplings.
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Carbamate Rotamers: The tert-butyloxycarbonyl (Boc) protecting group at the N1 position exhibits restricted rotation around the C–N bond, frequently causing peak broadening or the appearance of duplicate signal sets at ambient temperature.
This whitepaper provides a comprehensive, self-validating analytical workflow for the definitive structural and stereochemical elucidation of this compound, leveraging advanced multinuclear NMR techniques and high-resolution mass spectrometry (HRMS)[1][2].
Conformational & Structural Anatomy
Before initiating experimental protocols, it is crucial to understand the causality behind the molecule's behavior in solution.
The Rotameric Effect
The Boc group attached to the piperidine nitrogen generates two distinct conformers (syn and anti) because the resonance of the carbamate group restricts rotation. At 298 K, the exchange rate between these rotamers is often comparable to the NMR timescale, leading to line broadening. Causality: To achieve sharp, interpretable signals, NMR spectra must be acquired at elevated temperatures (e.g., 340–350 K in DMSO- d6 ) to induce fast exchange, coalescing the rotameric signals into a single, time-averaged spectrum.
Stereochemistry and Ring Conformation
The designation (3S,4R)-rel indicates relative stereochemistry, specifically the cis-relationship between the fluorine atom at C3 and the aminomethyl group at C4. Due to the highly electronegative nature of fluorine, the piperidine ring often adopts a chair conformation where the C–F bond prefers the axial position to maximize hyperconjugative stabilization (the gauche effect with the endocyclic nitrogen lone pair)[3]. Consequently, in the cis-isomer, the bulky 4-aminomethyl group is forced into the equatorial position.
Caption: Logical workflow for determining the cis-stereochemistry of the piperidine ring using J-couplings and NOE.
Analytical Strategy & Methodologies
To unambiguously assign the structure, a combination of HRMS and an HFX-probe-enabled NMR strategy is required. The use of a dedicated HFX probe allows for simultaneous pulsing and decoupling of 1 H and 19 F, which is strictly necessary to collapse the complex multiplets into decipherable signals[4].
Protocol 1: High-Resolution Mass Spectrometry (HRMS)
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Objective: Confirm the exact mass and molecular formula ( C11H21FN2O2 ).
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Method: Electrospray Ionization (ESI) in positive mode using a Time-of-Flight (TOF) analyzer.
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Procedure:
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Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
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Infuse directly at 10 µL/min.
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Expected Outcome: An [M+H]+ ion peak at m/z 233.1660 (calculated for C11H22FN2O2+ : 233.1665). The presence of an [M−tBu+H]+ fragment at m/z 177.10 is highly characteristic of Boc-protected amines.
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Protocol 2: Multi-Nuclear & Decoupled NMR Acquisition
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Objective: Assign all carbon and proton resonances while mitigating JHF and JCF splitting.
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Sample Prep: Dissolve 20 mg of the compound in 0.6 mL of DMSO- d6 .
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Instrumentation: 500 MHz or 600 MHz NMR spectrometer equipped with a triple-resonance HFX probe[1].
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Variable Temperature (VT): Set the probe temperature to 345 K to coalesce Boc rotamers.
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Experiments:
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1 H NMR with 19 F decoupling ( 1 H{ 19 F}): Removes 2JHF and 3JHF couplings, simplifying the H3 and H4 multiplets.
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13 C NMR with dual 1 H/ 19 F decoupling ( 13 C{ 1 H, 19 F}): Yields sharp singlets for all carbons, completely removing the massive 1JCF (~175 Hz) doublet on C3.
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2D HSQC and HMBC: Maps direct and long-range C-H connectivities.
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2D NOESY (Mixing time = 400 ms): Establishes through-space proximities to confirm the cis relative stereochemistry.
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Caption: Systematic NMR workflow utilizing 19F decoupling to simplify the elucidation of fluorinated molecules.
Data Interpretation & Expected Values
The integration of decoupled spectra allows for straightforward assignment. Table 1 summarizes the expected chemical shifts and heteronuclear coupling constants for the cis-diastereomer.
Table 1: Expected NMR Assignments for (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine
| Position | 13 C Shift (ppm) | 13 C- 19 F Coupling ( JCF ) | 1 H Shift (ppm) | 1 H- 19 F Coupling ( JHF ) | Key HMBC Correlations |
| N1-Boc (C=O) | ~154.5 | - | - | - | H2, H6 |
| N1-Boc (C-q) | ~79.0 | - | - | - | Boc-CH 3 |
| N1-Boc (CH 3 ) | ~28.5 | - | ~1.40 (9H, s) | - | Boc-Cq, Boc C=O |
| C2 | ~45.0 | 2JCF≈20 Hz | ~4.1 (eq), ~2.8 (ax) | 3JHF≈12 Hz | H3, H6 |
| C3 | ~88.5 | 1JCF≈175 Hz | ~4.6 (1H, ddt) | 2JHF≈48 Hz | H2, H4, H5 |
| C4 | ~38.0 | 2JCF≈18 Hz | ~1.8 (1H, m) | 3JHF≈8 Hz | H3, H5, CH 2 NH 2 |
| C5 | ~22.5 | 3JCF≈8 Hz | ~1.6 (eq), ~1.4 (ax) | - | H4, H6 |
| C6 | ~42.0 | - | ~3.9 (eq), ~2.7 (ax) | - | H2, H5 |
| CH 2 NH 2 | ~43.5 | - | ~2.6 (2H, d) | - | H4, C3, C5 |
| C3-F | - | - | 19 F: ~ -185.0 (m) | - | - |
Stereochemical Validation (The Self-Validating Loop)
To prove the (3S,4R)-rel (cis) configuration, we look at the 3JH3−H4 coupling constant and the NOESY spectrum.
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Coupling Analysis: If the compound were the trans-isomer (F-axial, CH 2 NH 2 -axial), both H3 and H4 would be equatorial, resulting in a small J coupling. However, the cis-isomer features an axial-equatorial relationship between H3 and H4 (assuming F is axial and CH 2 NH 2 is equatorial). This yields a 3JH3−H4 of approximately 3–5 Hz.
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NOESY Validation: A strong NOE cross-peak between the equatorial H3 and the axial H4, alongside a distinct correlation between the C4-CH 2 NH 2 protons and the axial protons of C5, definitively locks the relative geometry.
Conclusion & Best Practices
The structure elucidation of highly functionalized, fluorinated piperidines like (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine demands a rigorous approach to overcome spectral complexity.
Key Takeaways for the Bench Scientist:
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Never rely solely on standard 1D 1 H/ 13 C NMR: The JCF and JHF splittings will obscure critical multiplet structures. Always utilize 1 H{ 19 F} and 13 C{ 1 H, 19 F} decoupled experiments to simplify the spectra[1][5].
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Control the Thermodynamics: Boc-induced rotamers are a frequent source of misinterpretation (often mistaken for impurities or diastereomeric mixtures). Variable Temperature (VT) NMR is mandatory to coalesce these signals.
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Cross-Examine Stereochemistry: Always pair scalar coupling analysis ( J -values) with through-space correlations (NOESY/ROESY) to build a self-validating structural proof.
References
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JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from:[Link]
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National Institutes of Health (NIH) / PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from:[Link]
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ResearchGate. The conformational preferences of fluorinated piperidine derivatives. Retrieved from:[Link]
Sources
- 1. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. jeolusa.com [jeolusa.com]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
